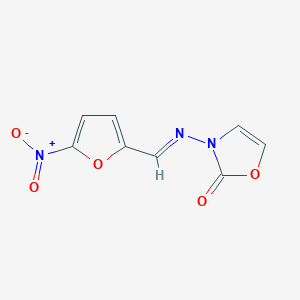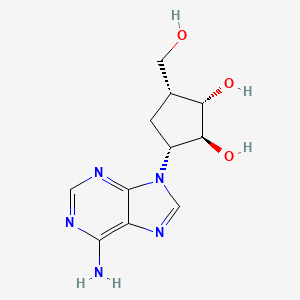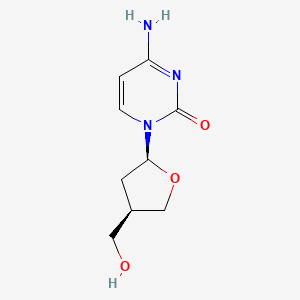
beta-2'-Oxa-carbocyclic-2',3'-dideoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine: is a synthetic nucleoside analog that has garnered attention for its potential antiviral properties. This compound is structurally related to natural nucleosides but features modifications that enhance its biological activity and stability. It is particularly noted for its potential use in antiviral therapies, especially against retroviruses like HIV.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition of D-lyxosyl nitrone with N,N-dibenzyl-9-vinyl adenine, followed by further functional group modifications . Another method involves the Vorbrüggen nucleosidation of 5-acetoxyisoxazolidine with silylated uracil, thymine, or N-acetylcytosine .
Industrial Production Methods: While specific industrial production methods for beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine are not widely documented, the general principles of large-scale nucleoside analog synthesis apply. These include optimizing reaction conditions for yield and purity, employing robust purification techniques, and ensuring scalability of the synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions: Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can be used to alter specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside analog.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Potential use in the development of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine involves its incorporation into viral DNA by reverse transcriptase. This incorporation results in the termination of DNA chain elongation, effectively inhibiting viral replication . The compound competes with natural nucleosides for incorporation into the viral genome, thereby disrupting the replication process.
Comparación Con Compuestos Similares
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with similar antiviral properties.
Zalcitabine: A nucleoside reverse transcriptase inhibitor used in HIV treatment.
Beta-2’-Oxa-carbocyclic-2’,3’-dideoxyguanosine: A related compound with potential antiviral activity.
Uniqueness: Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. These modifications make it a promising candidate for antiviral therapies, particularly in the context of HIV treatment.
Propiedades
Número CAS |
146609-12-3 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-amino-1-[(2S,4R)-4-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c10-7-1-2-12(9(14)11-7)8-3-6(4-13)5-15-8/h1-2,6,8,13H,3-5H2,(H2,10,11,14)/t6-,8+/m1/s1 |
Clave InChI |
FDDOMDNFGMBWIL-SVRRBLITSA-N |
SMILES isomérico |
C1[C@@H](CO[C@@H]1N2C=CC(=NC2=O)N)CO |
SMILES canónico |
C1C(COC1N2C=CC(=NC2=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





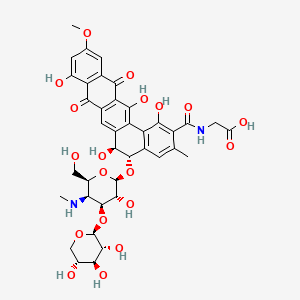
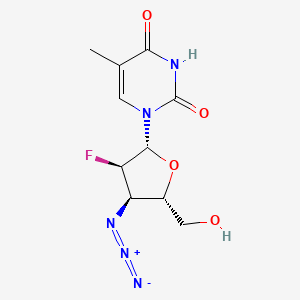


![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)

